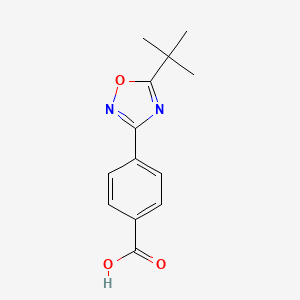

4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid is an organic compound with the molecular formula C13H14N2O3 and a molecular weight of 246.26 g/mol This compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms

Métodos De Preparación

One common method involves the reaction of a suitable nitrile oxide with a benzoic acid derivative under controlled conditions . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to increase yield and purity.

Análisis De Reacciones Químicas

4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The benzoic acid moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including 4-(5-tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid, as antimicrobial agents. Research indicates that modifications to the oxadiazole ring can enhance activity against various pathogens.

Case Study: Antimicrobial Efficacy

A study published in Frontiers in Microbiology evaluated several oxadiazole derivatives for their effectiveness against gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium. The lead compound demonstrated significant antimicrobial properties with a minimum inhibitory concentration (MIC) comparable to established antibiotics like vancomycin .

Table 1: Antimicrobial Activity of Oxadiazole Compounds

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound 1 | 6 | C. difficile |

| Compound 2 | 8 | E. faecium |

| Compound 3 | 25 | E. faecalis |

Polymer Additives

In material science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under thermal stress.

Case Study: Polymer Blends

Research has shown that blending this compound with poly(lactic acid) (PLA) results in improved thermal properties and mechanical strength compared to unmodified PLA. The addition of oxadiazole derivatives can also enhance the biodegradability of the resulting composites .

Table 2: Thermal Properties of Polymer Composites

| Composite | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| PLA | 150 | 45 |

| PLA + Oxadiazole Additive | 180 | 55 |

Pesticidal Properties

Emerging research indicates that oxadiazole derivatives exhibit potential as agrochemicals due to their pesticidal properties. The structural modifications can lead to enhanced efficacy against specific agricultural pests.

Case Study: Pesticidal Efficacy

In trials conducted on common agricultural pests, certain oxadiazole derivatives demonstrated significant insecticidal activity, suggesting their potential use in crop protection strategies .

Mecanismo De Acción

The mechanism of action of 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring can act as a bioisostere, mimicking the properties of other functional groups and enhancing the compound’s binding affinity to target proteins. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparación Con Compuestos Similares

4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid can be compared with other similar compounds, such as:

4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline: This compound also features a 1,2,4-oxadiazole ring but with an aniline group instead of a benzoic acid moiety.

1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-(methylamino)ethanone: This compound contains a 1,3,4-oxadiazole ring and an ethanone group, highlighting the structural diversity within the oxadiazole family. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. This compound belongs to the oxadiazole class, which has been studied for various therapeutic applications due to its diverse biological effects.

- Molecular Formula : C₁₃H₁₄N₂O₃

- CAS Number : 1119452-72-0

- MDL Number : MFCD12026875

The structure includes a benzoic acid moiety attached to a tert-butyl-substituted oxadiazole ring, which contributes to its biological properties.

Anticancer Properties

Recent studies suggest that compounds containing oxadiazole derivatives exhibit significant anticancer activity. For instance, investigations into related oxadiazole compounds have shown their ability to inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and survival.

- Mechanism of Action : The biological activity of oxadiazoles often involves the modulation of key signaling pathways such as Rho/MRTF signaling. For example, certain derivatives have been reported to inhibit Gα12-stimulated SRE.L activity in PC3 cells, indicating potential use in prostate cancer treatment .

- In vitro Studies : In vitro assays demonstrate that various oxadiazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. The efficacy of these compounds is often measured using cell viability assays like WST-1, where concentrations up to 100 μM showed less than 5% inhibition in certain contexts .

Anti-inflammatory Effects

Oxadiazole derivatives have also been studied for their anti-inflammatory properties. These compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes.

- Case Study Example : A study highlighted the anti-inflammatory effects of related oxadiazole compounds, showing reduced levels of TNF-alpha and IL-6 in treated macrophage cells .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential.

Research Findings Summary

Propiedades

IUPAC Name |

4-(5-tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-13(2,3)12-14-10(15-18-12)8-4-6-9(7-5-8)11(16)17/h4-7H,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIYSPGKWLJPCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.